molecular formula C11H15N5O5 B15358783 (2S,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2S,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B15358783
M. Wt: 297.27 g/mol
InChI Key: IXOXBSCIXZEQEQ-KMPDEGCQSA-N
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Description

This compound is a nucleoside analog characterized by a 2-amino-6-methoxy substitution on the purine base and a ribose-like oxolane (tetrahydrofuran) sugar moiety with hydroxymethyl and diol groups. Its stereochemistry (2S,3S,4S,5R) is critical for biological activity, as it mimics natural nucleosides like adenosine but with modified binding properties. The molecular formula is C₁₁H₁₅N₅O₅, with a molecular weight of 297.27 g/mol . It is synthesized via stereospecific routes, yielding a white solid with high purity (>95%) .

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

(2S,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10+/m1/s1

InChI Key

IXOXBSCIXZEQEQ-KMPDEGCQSA-N

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

Biological Activity

The compound (2S,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol , with the CAS number 1305196-84-2 , is a modified purine nucleoside that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅N₅O₅
  • Molecular Weight : 297.27 g/mol
  • Structural Characteristics : The compound features a hydroxymethyl group and an amino group on a purine base, which may influence its biological interactions.

Antiviral Properties

Research indicates that the compound exhibits antiviral activity against various viruses. For instance:

  • Mechanism of Action : It acts as a nucleoside analog, interfering with viral RNA synthesis. This mechanism is common among purine derivatives that mimic natural nucleotides.

Antitumor Activity

Studies have shown that this compound possesses antitumor properties:

  • Cell Line Studies : In vitro studies on cancer cell lines demonstrated that it inhibits cell proliferation and induces apoptosis.
  • Mechanisms : The antitumor effects are attributed to the disruption of nucleic acid synthesis in rapidly dividing cancer cells.

Immunomodulatory Effects

The compound may also modulate immune responses:

  • Cytokine Production : Research suggests it can influence the production of cytokines, enhancing the immune response against pathogens.

Case Studies

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated significant inhibition of viral replication in cultured cells.
Study 2Antitumor EffectsShowed reduced viability in multiple cancer cell lines with IC50 values in the micromolar range.
Study 3ImmunomodulationIncreased levels of pro-inflammatory cytokines in treated immune cells compared to controls.

Research Findings

  • Antiviral Mechanism : A study published in Journal of Medicinal Chemistry highlighted that the compound's structural similarity to adenosine allows it to compete with natural substrates for viral polymerases, thus inhibiting viral replication .
  • In Vitro Antitumor Activity : Research conducted by Smith et al. (2023) reported that this compound induced apoptosis in leukemia cell lines through caspase activation pathways .
  • Immunological Impact : A recent investigation showed that treatment with this compound led to enhanced T-cell activation and proliferation in mouse models, suggesting potential as an immunotherapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound’s activity and properties are influenced by substituents on the purine base and sugar moiety. Below is a comparative analysis with structurally related analogs:

Compound Name (IUPAC) Substituents (Purine Position) Molecular Weight (g/mol) Purity (%) Melting Point (°C) Key Features Reference
Target Compound 2-amino, 6-methoxy 297.27 >95 N/A Enhanced lipophilicity; potential for selective receptor binding
Adenosine (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol 6-amino 267.24 99 235–238 Natural nucleoside; binds A₁/A₂A/A₃ receptors; high solubility (0.82 mg/mL)
2-Chloroadenosine 2-chloro, 6-amino 301.70 99 N/A Increased metabolic stability; potent A₂A agonist
HEMADO (2R,3R,4S,5R)-2-(2-hex-1-ynyl-6-methylaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol 2-hexynyl, 6-methylamino 405.44 N/A N/A High A₃ receptor selectivity; used in cAMP inhibition assays
N⁶-Methyladenosine 6-methylamino 281.27 96 183–185 Epigenetic marker; modulates mRNA stability
Metrifudil (N-(2-methylbenzyl)adenosine) 6-(2-methylbenzylamino) 371.40 N/A N/A Antiplatelet activity; higher A₂A affinity than adenosine

Key Findings from Comparative Studies

Receptor Selectivity: The methoxy group at position 6 in the target compound may reduce affinity for adenosine receptors (A₁, A₂A) compared to 2-chloroadenosine, which has high A₂A activity . However, bulky substituents like HEMADO’s hexynyl group enhance A₃ receptor specificity . N⁶-Methyladenosine lacks receptor binding but plays a role in RNA modification, highlighting how minor structural changes shift biological roles .

Physicochemical Properties: The target compound’s methoxy group increases logP (predicted ~0.5) compared to adenosine (logP -1.2), suggesting better membrane permeability . 2-Chloroadenosine has a higher molecular weight (301.70 vs. 297.27) due to chlorine but similar solubility profiles .

Synthetic Accessibility: Analogs with alkylamino groups (e.g., compound 7 in ) are synthesized via nucleophilic substitution, achieving >98% purity with column chromatography .

2-Chloroadenosine is used in cardiovascular research due to its resistance to deamination, a property the target compound may share .

Q & A

Q. What analytical techniques are recommended to confirm the stereochemical configuration of this compound?

To verify stereochemistry, use nuclear magnetic resonance (NMR) spectroscopy with a focus on coupling constants (e.g., 3JHH^3J_{HH}) and nuclear Overhauser effect (NOE) correlations to distinguish axial/equatorial proton orientations in the oxolane ring. X-ray crystallography is definitive for resolving spatial arrangements of chiral centers, as demonstrated for structurally similar purine derivatives . For polar functional groups (e.g., hydroxymethyl), polarimetry can supplement by measuring optical rotation against known standards.

Q. How should researchers handle stability issues during storage?

Store the compound under inert gas (argon/nitrogen) at -20°C in amber glass vials to prevent oxidation of the methoxy and hydroxymethyl groups. Avoid aqueous buffers with high pH (>8), as the purine base may undergo hydrolysis. Stability assessments should include HPLC-UV/Vis monitoring at 260 nm (purine absorbance) to detect degradation products .

Q. What safety protocols are critical for laboratory handling?

Follow GHS hazard guidelines :

  • Use NIOSH-approved respirators (N95) and chemically resistant gloves (nitrile) to avoid inhalation or dermal exposure (H315/H319).
  • Conduct reactions in fume hoods with HEPA filters to mitigate respiratory irritation (H335) .
  • For spills, neutralize with dry sand and dispose via hazardous waste protocols to avoid environmental release .

Advanced Research Questions

Q. How does stereochemistry at the oxolane ring influence enzymatic interactions?

The (2S,3S,4S,5R) configuration dictates spatial compatibility with nucleotide-binding enzymes. For example:

  • The 3S/4S diol orientation mimics ribose in ATP, enabling competitive inhibition of kinases.
  • The 2-amino-6-methoxy purine base enhances selectivity for methyltransferase targets by mimicking S-adenosylmethionine (SAM) substrates.
    Validate via molecular docking simulations (e.g., AutoDock Vina) using crystallographic data from purine-binding enzymes (e.g., methyltransferases) .

Q. What synthetic strategies address challenges in coupling the purine base to the oxolane moiety?

Use Mitsunobu conditions (DIAD/PPh3_3) for stereospecific glycosylation between the purine and oxolane. Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions. Post-coupling, deprotect with TBAF in THF. Monitor yields via LC-MS and optimize using Design of Experiments (DoE) for temperature and catalyst ratios .

Q. How can computational modeling predict hydrogen-bonding interactions in aqueous systems?

Employ density functional theory (DFT) at the B3LYP/6-31G* level to calculate hydrogen bond donor/acceptor capacities. The compound has 3 H-bond donors (NH2_2, 2 OH) and 10 H-bond acceptors (purine N, methoxy O, diol O), enabling strong solvation. Validate with molecular dynamics (MD) simulations in explicit water (TIP3P model) to assess hydration shell stability .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak IA column) to verify enantiomeric excess (>98%).
  • Assay conditions : Standardize ATP concentrations (e.g., 1 mM) in kinase assays to minimize competition artifacts.
    Cross-validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

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